1-[(2-Fluorophenyl)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid
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Overview
Description
1-[2-(2-Fluorophenyl)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid is a synthetic organic compound with the molecular formula C₁₃H₁₄FNO₄ and a molecular weight of 267.25 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a fluorophenyl group and a pyrrolidine ring.
Preparation Methods
The synthesis of 1-[2-(2-fluorophenyl)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid typically involves multiple steps, including the formation of the fluorophenylacetyl group and its subsequent attachment to the pyrrolidine ring. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
In an industrial setting, the production of this compound may involve large-scale chemical reactors and stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product.
Chemical Reactions Analysis
1-[2-(2-Fluorophenyl)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-(2-Fluorophenyl)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(2-fluorophenyl)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the pyrrolidine ring play crucial roles in its binding affinity and specificity. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
1-[2-(2-Fluorophenyl)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
Flufenacet: A selective herbicide with a similar fluorophenyl group.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring that exhibit various biological activities.
The uniqueness of 1-[2-(2-fluorophenyl)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14FNO4 |
---|---|
Molecular Weight |
267.25 g/mol |
IUPAC Name |
1-[2-(2-fluorophenyl)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H14FNO4/c14-10-4-2-1-3-8(10)5-12(17)15-7-9(16)6-11(15)13(18)19/h1-4,9,11,16H,5-7H2,(H,18,19) |
InChI Key |
VJRWGBYOEDUCSR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)CC2=CC=CC=C2F)O |
Origin of Product |
United States |
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